

Core Pharmacology & Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Arl 15849XX

CAS No.: 152548-39-5

Cat. No.: S519338

[Get Quote](#)

ARL 15849 is a synthetic, cholecystokinin octapeptide (CCK-8) analog engineered to be a highly selective agonist for the **CCK-A receptor subtype** (also known as CCK1R) [1]. Its design aimed to improve upon earlier peptides like CCK-8 and ARL 14294. The key characteristics of its mechanism are summarized below [1]:

Property	Description
Primary Target	Cholecystokinin A receptor (CCK-A)
Receptor Selectivity	6,600-fold greater affinity for CCK-A ($K_i = 0.034$ nM) over CCK-B ($K_i = 224$ nM)
Primary Pharmacological Action	Induction of satiety (feeling of fullness) leading to reduced food intake
Key Design Improvements	Enhanced CCK-A selectivity, greater metabolic stability, longer duration of action compared to CCK-8

Quantitative Pre-clinical Efficacy Data

The anorectic efficacy and potency of ARL 15849 were established in animal models. The following table synthesizes the key quantitative findings from the search results [1] [2]:

Model & Parameter	Result	Context & Notes
Rat Feeding Inhibition (Acute)	3-fold more potent than ARL 14294; 100-fold more potent than CCK-8	Measured by inhibition of 3-hour food intake [1].
Duration of Action in Rats	>5 hours	Significantly longer than ARL 14294 (3 hours) and CCK-8 (1 hour) at equipotent doses [1].
Activity in Beagle Dogs	Inhibited feeding	Effective via intranasal administration [1].
Therapeutic Window (Dogs)	Greater separation between anorectic and emetic doses	Indicates an improved side effect profile compared to previous compounds [1].
Behavioral Specificity (Rats)	Suppressed feeding with minimal effects on other behaviors (e.g., wheel running) at low doses	Suggests a relatively selective anorectic effect rather than generalized behavioral suppression [2].

Experimental Protocols from Key Studies

The search results provide methodologies for in vivo efficacy and in vitro analytical measurements.

Protocol 1: In Vivo Feeding Inhibition Study in Rats

This method was used to establish the core anorectic efficacy and duration of action [1].

- **Animals:** Laboratory rats.
- **Food Deprivation:** Rats are typically food-deprived for a standardized period (e.g., 16-24 hours) prior to testing to ensure a consistent feeding drive.
- **Compound Administration:** ARL 15849 is administered to the experimental group, while control groups receive a vehicle, CCK-8, or a reference compound like ARL 14294. Doses are calculated based on prior potency studies.
- **Food Intake Measurement:** A predetermined amount of food is presented to the rats immediately or shortly after compound administration.

- **Data Collection:** The cumulative food intake is measured and recorded at specific time points (e.g., 1, 2, 3, 5 hours) post-administration.
- **Data Analysis:** Food consumption in the ARL 15849 group is compared to control groups to determine the percentage reduction in food intake and the duration of the effect.

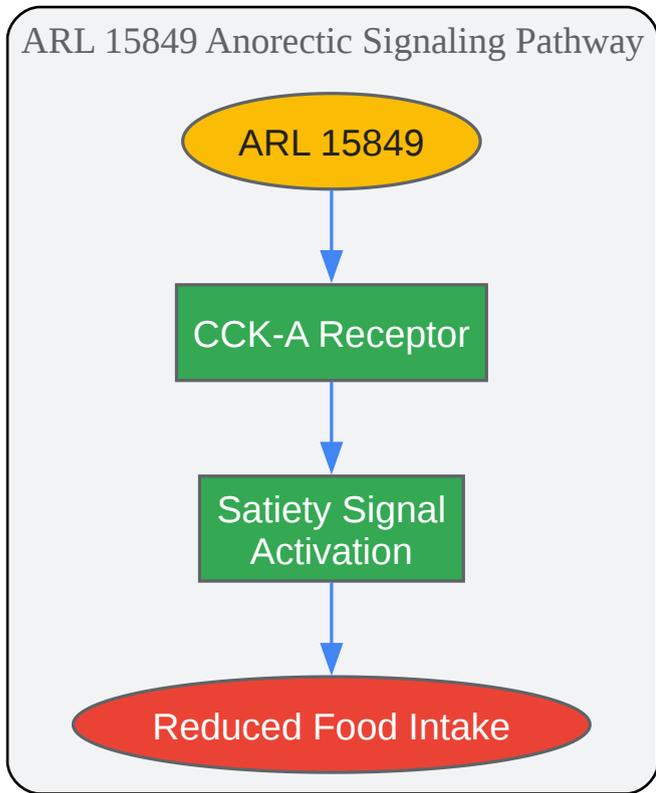
Protocol 2: Radioimmunoassay (RIA) for Plasma Concentration

A specific and sensitive bioanalytical method was developed to quantify ARL 15849 concentrations in plasma for pharmacokinetic studies [3].

- **Sample Collection:** Plasma samples are obtained from subjects (e.g., humans, dogs) after administration of ARL 15849.
- **Solid-Phase Extraction (SPE):** A 1 ml plasma sample is processed using a sequential SPE cleanup. It first passes through an **ion-exchange aminopropyl sorbent**, followed by an **octadecyl (C18) sorbent**. This step is critical to remove matrix interferences and enhance the sensitivity of the assay.
- **Radioimmunoassay:** The extracted sample is then analyzed using a competitive RIA. The key components are:
 - A known amount of a radioactive tracer (likely iodine-125 labeled ARL 15849).
 - A limited quantity of an antibody specifically raised against ARL 15849.
 - The extracted, non-radioactive ARL 15849 from the sample competes with the radioactive tracer for binding sites on the antibody.
- **Calibration & Quantification:** A calibration curve ranging from **10 to 500 pg/ml** is run concurrently. The amount of radioactive bound complex is inversely proportional to the concentration of ARL 15849 in the sample, allowing for precise quantification.

Signaling Pathway & Experimental Workflow

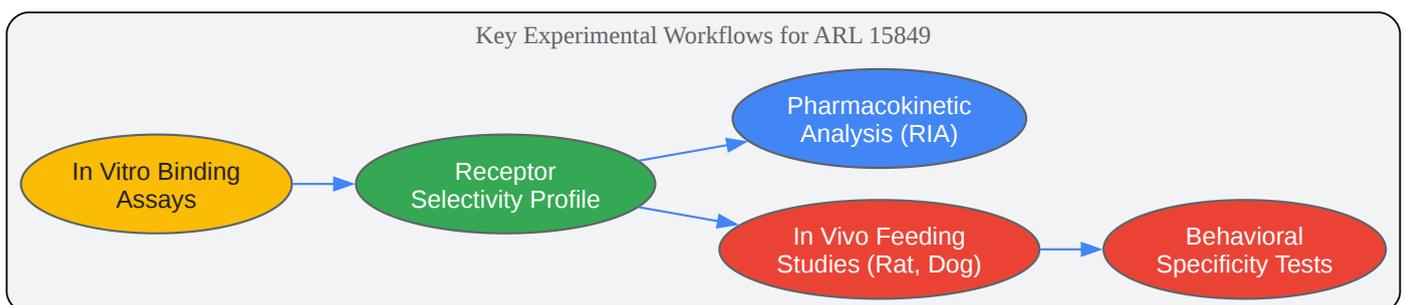
The diagram below illustrates the core signaling pathway through which ARL 15849 is understood to exert its anorectic effect.



[Click to download full resolution via product page](#)

Diagram of the proposed anorectic signaling pathway activated by ARL 15849.

The following diagram outlines the key experimental workflows used to characterize ARL 15849, from in vitro binding to in vivo efficacy.



Click to download full resolution via product page

Logical flow of key experiments to profile the pharmacology of ARL 15849.

Conclusion and Research Context

The data shows that ARL 15849 was a promising anorectic agent in pre-clinical research due to its high CCK-A receptor selectivity, potent and long-lasting suppression of food intake, and apparently wider therapeutic window in animal models [1] [2]. However, the available information is from the late 1990s, and there is no recent data on its development status.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. ARL 15849: a selective CCK-A agonist with anorectic ... [pubmed.ncbi.nlm.nih.gov]
2. Behavioral Effects of AR-R 15849, a Highly Selective CCK- ... [sciencedirect.com]
3. A radioimmunoassay combined with solid-phase extraction for ... [academia.edu]

To cite this document: Smolecule. [Core Pharmacology & Mechanism of Action]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b519338#arl-15849-anorectic-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com